4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced through a reaction with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide: Similar structure with a different position of the carboxamide group.
4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-methanol: Similar structure with a methanol group instead of a carboxamide group.
Uniqueness
4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14ClN3O |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
4-chloro-N-(2-pyrrol-1-ylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3O/c16-12-4-3-5-13-11(12)10-14(18-13)15(20)17-6-9-19-7-1-2-8-19/h1-5,7-8,10,18H,6,9H2,(H,17,20) |
InChI Key |
ABLDZSQWOYXTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
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